molecular formula C11H18N4O4S B13717104 Burimamide oxalate

Burimamide oxalate

Cat. No.: B13717104
M. Wt: 302.35 g/mol
InChI Key: MEZGTBOTWIZWEH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Burimamide oxalate involves several steps. The primary synthetic route includes the reaction of 1-(4-imidazolyl)butylamine with methyl isothiocyanate to form the thiourea derivative. This intermediate is then reacted with oxalic acid to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Burimamide oxalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Burimamide oxalate exerts its effects by binding to histamine H2 and H3 receptors, blocking their activity. This antagonistic action prevents histamine from exerting its effects on these receptors, thereby modulating various physiological responses. The molecular targets include the histamine receptors themselves, and the pathways involved are primarily related to histaminergic signaling .

Comparison with Similar Compounds

Burimamide oxalate is unique in its dual antagonistic activity on both H2 and H3 receptors. Similar compounds include:

These compounds highlight the uniqueness of this compound in its dual receptor activity and its role in the development of subsequent histamine receptor antagonists.

Biological Activity

Burimamide oxalate is a compound with significant biological activity, primarily recognized for its role as a mixed antagonist of histamine receptors, specifically the H2 and H3 receptors. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Name : N-[4-(1H-Imidazol-4-yl)butyl]-N'-methylthiourea oxalate
  • CAS Number : 163932-06-7
  • Molecular Formula : C₉H₁₆N₄O₄S

Burimamide acts primarily as an antagonist at the histamine H2 and H3 receptors, with Ki values indicating its affinity for these receptors:

  • H3 Receptor : 0.07 μM
  • H2 Receptor : 7.8 μM
  • H1 Receptor : 290 μM

These values suggest that Burimamide is a potent inhibitor of the H3 receptor, which is involved in various central nervous system processes, including modulation of neurotransmitter release and regulation of appetite and sleep .

Antinociceptive Effects

Burimamide has demonstrated antinociceptive properties when administered intraventricularly in rodent models. The effective dose (ED50) for inducing antinociception in hot-plate tests was found to be approximately 183 nmol/mouse. This suggests potential applications in pain management without the side effects commonly associated with opioid analgesics .

Antiviral Activity

Recent studies have highlighted Burimamide's efficacy against Kaposi's Sarcoma-associated herpesvirus (KSHV). In vitro experiments showed that it could inhibit KSHV virion production with a selectivity index (SI) greater than 6, indicating a significant antiviral effect compared to other H2 receptor antagonists that were less effective (SI < 3) . This positions Burimamide as a candidate for further investigation in antiviral therapies.

Case Studies and Research Findings

  • Antinociception Study :
    • A study explored the analgesic properties of Burimamide in various nociceptive models. It was found to provide effective pain relief without affecting motor functions or inducing tolerance, distinguishing it from traditional opioid treatments .
  • Antiviral Efficacy Against KSHV :
    • Research indicated that Burimamide significantly inhibited lytic gene expression associated with KSHV, suggesting a potential mechanism for its antiviral activity. The compound's ability to block ORF26 and vIL-6 expression under non-cytotoxic concentrations underscores its therapeutic potential against viral infections .

Summary Table of Biological Activities

Activity Mechanism Effective Dose/Value
AntinociceptionH3 receptor antagonismED50 = 183 nmol/mouse
Antiviral ActivityInhibition of KSHV virion productionSI > 6
Receptor AffinityKi values for H3, H2, and H1 receptors0.07 μM (H3), 7.8 μM (H2), 290 μM (H1)

Properties

Molecular Formula

C11H18N4O4S

Molecular Weight

302.35 g/mol

IUPAC Name

1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea;oxalic acid

InChI

InChI=1S/C9H16N4S.C2H2O4/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8;3-1(4)2(5)6/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14);(H,3,4)(H,5,6)

InChI Key

MEZGTBOTWIZWEH-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCCCC1=CN=CN1.C(=O)(C(=O)O)O

Origin of Product

United States

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